1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;bromide
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Overview
Description
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;bromide is a chemical compound with the molecular formula C₁₂H₁₄N₂Br. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom. This compound is known for its unique structure, which includes two pyridinium rings connected by a methylene bridge.
Preparation Methods
The synthesis of 1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;bromide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylpyridine and 1-methyl-4-pyridinium bromide.
Reaction Conditions: The reaction is carried out in the presence of a strong base, such as sodium hydroxide, and a solvent like ethanol.
Procedure: The 4-methylpyridine is first methylated using methyl iodide to form 1-methyl-4-pyridinium iodide. This intermediate is then reacted with 1-methyl-4-pyridinium bromide in the presence of sodium hydroxide to form the final product.
Purification: The product is purified by recrystallization from ethanol.
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity.
Chemical Reactions Analysis
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;bromide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide. The major products of oxidation are pyridine N-oxides.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The major products of reduction are the corresponding pyridines.
Substitution: This compound can undergo nucleophilic substitution reactions. Common reagents used in these reactions include sodium hydroxide and potassium cyanide. The major products of substitution are the corresponding substituted pyridines.
Scientific Research Applications
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the synthesis of other quaternary ammonium compounds.
Biology: This compound is used in biological studies to investigate the effects of quaternary ammonium compounds on cellular processes.
Industry: This compound is used in the production of certain types of polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;bromide involves its interaction with cellular membranes. The positively charged nitrogen atoms in the compound interact with the negatively charged components of the cell membrane, leading to changes in membrane permeability. This can affect various cellular processes, including ion transport and signal transduction.
Comparison with Similar Compounds
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;bromide is unique due to its structure and properties. Similar compounds include:
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium chloride: This compound has similar properties but contains a chloride ion instead of a bromide ion.
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium iodide: This compound contains an iodide ion instead of a bromide ion.
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium sulfate: This compound contains a sulfate ion instead of a bromide ion.
Properties
CAS No. |
3240-78-6 |
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Molecular Formula |
C12H14BrN2+ |
Molecular Weight |
266.16 g/mol |
IUPAC Name |
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C12H14N2.BrH/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;/h3-10H,1-2H3;1H/q+2;/p-1 |
InChI Key |
OWXHVFROXSYVNC-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[Br-] |
Origin of Product |
United States |
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